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163558-30-3

Cat. No.: B613541
CAS No.: 163558-30-3
M. Wt: 468.4 g/mol
InChI Key: BIPPKCSTYKCFHX-SQKCAUCHSA-M
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Description

Contextual Significance of L-Cysteine Derivatives in Peptide Chemistry and Bioconjugation

L-cysteine is a unique amino acid due to its thiol (-SH) group, which is highly reactive and participates in various biological functions, including the formation of disulfide bonds that stabilize the three-dimensional structure of proteins. mdpi.combachem.com However, this reactivity also presents challenges during the chemical synthesis of peptides, necessitating the use of protecting groups to prevent unwanted side reactions. bachem.com

L-cysteine derivatives are crucial for several reasons:

Stabilizing Peptides: Disulfide bridges formed from cysteine residues are vital for maintaining the biologically active conformations of many peptides and proteins. bachem.com

Enabling Selective Modifications: The reactive thiol group allows for a wide range of selective chemical modifications, which is beneficial for creating peptide-protein conjugates and other complex biomolecules. bachem.commdpi.com

Overcoming Synthesis Challenges: In solid-phase peptide synthesis (SPPS), protecting the thiol group is mandatory to ensure the correct peptide sequence is assembled. bachem.com Different protecting groups can be used to allow for the sequential formation of multiple disulfide bonds in complex peptides. bachem.com

Enhancing Material Properties: Conjugating L-cysteine and its derivatives to polymers can improve their adhesion to biological tissues, a valuable property for medical applications like drug delivery and tissue engineering. mdpi.com

The development of various L-cysteine derivatives, including those with protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), has been a significant advancement in peptide and protein chemistry. researchgate.net

Structural Characteristics and Chemical Reactivity Profile of Fmoc-S-sulfo-L-cysteine Disodium (B8443419)

Fmoc-S-sulfo-L-cysteine disodium is a white to off-white solid or powder. guidechem.comwuxiapptec.comchemicalbook.com Its structure is characterized by three key components: the L-cysteine backbone, the N-terminal Fmoc protecting group, and the S-sulfo group on the side chain. The disodium salt form enhances its solubility in aqueous solutions, which is advantageous for biological applications. chemimpex.com

PropertyValue
CAS Number This compound
Molecular Formula C18H15NNa2O7S2
Molecular Weight 467.43 g/mol
Appearance White to off-white powder/solid
Purity ≥98%
Storage Refrigerated, -15°C

This table contains data sourced from multiple references. scbt.comguidechem.comwuxiapptec.comchemicalbook.comchemimpex.comsigmaaldrich.com

The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis. researchgate.netchemimpex.com It is stable under the acidic conditions often used to remove other types of protecting groups, allowing for an orthogonal protection strategy. The Fmoc group is typically removed using a secondary amine base like piperidine (B6355638). researchgate.net

The S-sulfo (S-SO3-) group serves as a protecting group for the cysteine thiol. It is considered more stable than the free thiol of cysteine, which is readily oxidized. nih.gov This increased stability is beneficial in cell culture and other biological environments. nih.gov The S-sulfo group can be cleaved to reveal the free thiol, which can then participate in disulfide bond formation or other conjugation reactions. chemimpex.com Theoretical studies suggest that the most reactive site on the S-sulfo-L-cysteine molecule for electrophilic attack is the linkage sulfur atom. osti.gov

Overview of its Strategic Role in Contemporary Organic Synthesis and Biomolecular Research

Fmoc-S-sulfo-L-cysteine disodium is a valuable reagent in several areas of research:

Peptide Synthesis: It serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). cymitquimica.comchemimpex.comechemi.comlookchem.com Its use allows for the straightforward incorporation of a protected cysteine residue into a growing peptide chain. The enhanced solubility of the disodium salt is a practical advantage in synthesis protocols. chemimpex.com

Bioconjugation: The ability to deprotect the S-sulfo group to generate a free thiol makes this compound useful for bioconjugation. chemimpex.com This process involves covalently linking molecules, such as attaching a peptide to a protein, antibody, or surface to enhance the efficacy of diagnostics and therapeutics. mdpi.comchemimpex.com Cysteine bioconjugation is a widely used strategy for modifying proteins for research and therapeutic development. nih.gov

Drug Development and Protein Engineering: This compound plays a role in developing peptide-based therapeutics and diagnostics. chemimpex.com The introduction of cysteine residues is often critical for creating specific protein structures through disulfide bonds, which can improve their stability and activity for various applications. mdpi.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16NNa2O7S2+ B613541 163558-30-3 CAS No. 163558-30-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

163558-30-3

Molecular Formula

C18H16NNa2O7S2+

Molecular Weight

468.4 g/mol

IUPAC Name

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfosulfanylpropanoate

InChI

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0../s1

InChI Key

BIPPKCSTYKCFHX-SQKCAUCHSA-M

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies Utilizing Fmoc S Sulfo L Cysteine Disodium

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-S-sulfo-L-cysteine disodium (B8443419) is a key building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides. chemicalbook.comchemimpex.comlookchem.com Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a water-soluble S-sulfo moiety, makes it particularly suitable for this method. chemimpex.com

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids. total-synthesis.com Its use is central to orthogonal synthesis strategies in SPPS, which involve the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups. iris-biotech.deorganic-chemistry.org

The Fmoc group is stable under the acidic conditions typically used to cleave side-chain protecting groups and detach the completed peptide from the resin support. total-synthesis.comiris-biotech.de This stability is crucial for maintaining the integrity of the peptide backbone during these final steps. Conversely, the Fmoc group is readily removed by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). total-synthesis.comiris-biotech.de This selective removal unmasks the primary amine of the growing peptide chain, preparing it for the coupling of the next amino acid in the sequence. nih.gov This orthogonal nature of the Fmoc group, in combination with acid-labile side-chain protecting groups, forms the basis of the most widely used strategy in modern SPPS. iris-biotech.de

The versatility of the Fmoc group allows for the synthesis of complex peptides, including those with modifications such as branching or cyclization, by enabling the selective deprotection and subsequent modification of specific amino groups within the peptide sequence.

The S-sulfo group (S-SO3⁻) serves as a stable and water-soluble protecting group for the thiol functionality of cysteine. nih.gov This moiety is particularly advantageous in SPPS as it prevents the highly reactive thiol group from engaging in unwanted side reactions, such as oxidation to form disulfide bonds prematurely or alkylation.

The S-sulfo group is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage from the resin (typically with trifluoroacetic acid, TFA). molcore.com This stability ensures that the thiol group remains protected throughout the entire peptide assembly process.

The protected thiol can be unmasked at the desired stage of the synthesis. Cleavage of the S-sulfo group is typically achieved through reduction with reagents like phosphines or thiols, such as dithiothreitol (B142953) (DTT). molcore.comnih.gov This controlled deprotection allows for the precise introduction of a free thiol group, which can then be used for specific chemical modifications, most notably the formation of disulfide bonds. chemimpex.com

The use of S-sulfo cysteine provides a "masked" thiol that can be revealed for subsequent reactions, offering a powerful tool for the synthesis of peptides where the timing of disulfide bond formation is critical.

Coupling: The coupling reaction, where the carboxyl group of the incoming amino acid is activated to form a peptide bond with the free amine of the resin-bound peptide, needs to be optimized to ensure high yields and minimize side reactions. Cysteine derivatives, in general, are prone to racemization during activation. sigmaaldrich.comresearchgate.net Therefore, coupling conditions must be carefully chosen. The use of coupling reagents that minimize racemization, such as those based on carbodiimides in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, is often preferred. sigmaaldrich.com The reaction time and temperature are also important parameters to control. For standard couplings in SPPS, reaction times are typically aimed to be between 30 and 90 minutes at room temperature. rsc.org

Deprotection: The removal of the Fmoc group is typically achieved with a 20% solution of piperidine in DMF. iris-biotech.de The deprotection time is also a critical parameter; it should be sufficient for complete removal of the Fmoc group but short enough to minimize potential side reactions like diketopiperazine formation or racemization, especially for amino acids prone to such issues. rsc.orgacs.org Typical deprotection times are in the range of 5 to 20 minutes. rsc.orgnih.gov The choice of solvent can also influence the efficiency of both coupling and deprotection steps, as it affects the swelling of the resin support, which is crucial for reagent accessibility. rsc.org

Parameter Typical Conditions for Fmoc-SPPS Considerations for Fmoc-S-sulfo-L-cysteine
Coupling Reagents HBTU/DIPEA, HATU/DIPEA, DIC/HOBt, DIC/OxymaUse of racemization-suppressing reagents is crucial (e.g., DIC/Oxyma). sigmaaldrich.com
Coupling Time 30-90 minutes at room temperature. rsc.orgMonitor for complete coupling to avoid deletions.
Fmoc Deprotection 20% Piperidine in DMF. iris-biotech.deEnsure complete removal without prolonged exposure to base to prevent side reactions. rsc.orgacs.org
Deprotection Time 5-20 minutes. rsc.orgnih.govOptimize to balance complete deprotection and minimal side reactions.
Solvent DMF, NMP. rsc.orgSolvent choice impacts resin swelling and reaction kinetics. rsc.org

Utilization of the S-Sulfo Moiety for Controlled Thiol Precursor Introduction

Solution-Phase Synthetic Applications

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the production of shorter peptides or for large-scale manufacturing. rsc.org Fmoc-S-sulfo-L-cysteine disodium can also be utilized in solution-phase peptide synthesis.

In this approach, the peptide is synthesized in a stepwise manner in a suitable solvent. The principles of orthogonal protection with the Fmoc group remain the same. After each coupling step, the Fmoc group is removed with a base, and the resulting peptide is typically purified before the next coupling reaction. The S-sulfo group provides the necessary protection for the cysteine thiol throughout the synthesis.

The enhanced solubility in aqueous solutions conferred by the disodium salt of the S-sulfo group can be an advantage in certain solution-phase applications, particularly in greener solvent systems. chemimpex.com However, the need for purification after each step can make solution-phase synthesis more labor-intensive and time-consuming compared to SPPS for longer peptides. rsc.org

Chemo-selective Ligation and Post-Synthetic Modification Approaches

The controlled introduction of a thiol group via Fmoc-S-sulfo-L-cysteine disodium opens up a range of possibilities for chemo-selective ligation and post-synthetic modifications. These techniques allow for the construction of larger proteins from smaller peptide fragments and the introduction of various functionalities into the peptide.

Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. The ability to form these bonds in a controlled manner is a key aspect of peptide synthesis.

Disulfide Bond Formation: After the peptide chain has been assembled and the S-sulfo groups have been selectively cleaved to reveal free thiols, disulfide bond formation can be induced. This is typically achieved through oxidation. A variety of oxidizing agents can be used, including air (oxygen), iodine, or potassium ferricyanide. iris-biotech.de The choice of oxidant and reaction conditions (e.g., pH, concentration) can influence the rate and yield of the disulfide bond formation. For intramolecular disulfide bonds, the reaction is often carried out under high dilution to favor the cyclization reaction over intermolecular oligomerization. iris-biotech.de

Disulfide Bond Rearrangement: In peptides with multiple cysteine residues, the formation of the correct disulfide bridges can be challenging, as incorrect pairings can lead to misfolded and inactive products. nih.gov In such cases, disulfide bond rearrangement strategies can be employed. These methods typically involve the presence of a catalytic amount of a thiol-containing reagent, such as glutathione (B108866) (in both its reduced and oxidized forms), which facilitates the shuffling of disulfide bonds until the most thermodynamically stable and often correct, native conformation is achieved.

The use of orthogonal protecting groups for different cysteine residues within the same peptide allows for the sequential and directed formation of multiple disulfide bonds. sigmaaldrich-jp.com For example, one pair of cysteines could be protected with the S-sulfo group, while another pair is protected with a different group that can be removed under different conditions (e.g., an acid-labile or photolabile group). This allows for the formation of the first disulfide bond, followed by the deprotection of the second pair of cysteines and the formation of the second disulfide bond.

Cysteine-Directed Bioconjugation Techniques for Molecular Construction

Bioconjugation is a pivotal process that involves the covalent linking of a biomolecule, such as a protein or peptide, to another molecule to create a hybrid with enhanced properties or functionalities. rsc.org Cysteine, with its highly nucleophilic sulfhydryl group, is a prime target for such modifications. rsc.org The strategic introduction of Fmoc-S-sulfo-L-cysteine disodium into a peptide sequence allows for site-specific conjugation, enabling the precise construction of well-defined molecular architectures. chemimpex.com

The presence of the Fmoc protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. chemimpex.com This group selectively shields the amino functionality of the cysteine derivative, allowing for its controlled incorporation into a growing peptide chain. chemimpex.com Following synthesis, the Fmoc group can be readily removed under specific conditions, revealing the free amine for further reactions if necessary. chemimpex.com

The S-sulfo group (S-SO3-) serves as a stable and water-soluble protecting group for the cysteine thiol. This enhanced solubility in aqueous environments is a significant advantage when working with biological molecules. chemimpex.com The S-sulfo moiety can be selectively cleaved to generate a free thiol, which is then available for a variety of cysteine-directed conjugation reactions. This targeted deprotection is a key step in preparing the peptide for conjugation to other molecules, such as small molecule drugs, imaging agents, or other proteins. chemimpex.com

Research Findings:

The utility of Fmoc-S-sulfo-L-cysteine disodium is underscored by its application in creating peptide-based therapeutics and diagnostics. chemimpex.com The ability to introduce a reactive sulfhydryl group at a specific position within a peptide sequence is fundamental for generating disulfide bonds, which are critical for the proper folding and stability of many proteins and peptides. chemimpex.comrsc.org Furthermore, the exposed thiol can be targeted by a range of electrophilic reagents, facilitating the attachment of various functional moieties. chemimpex.com

Recent advancements in bioconjugation have highlighted the importance of chemoselective and site-specific modifications. nih.gov The use of protected cysteine derivatives like Fmoc-S-sulfo-L-cysteine disodium aligns with these principles, offering a robust method for late-stage functionalization of peptides. nih.gov This approach allows for the construction of complex bioconjugates with a high degree of control and precision. chemimpex.com

The table below summarizes the key properties of Fmoc-S-sulfo-L-cysteine disodium:

PropertyValueSource
CAS Number 163558-30-3 chemimpex.comguidechem.coma2bchem.comechemi.comchemicalbook.comscbt.compharmaffiliates.com
Molecular Formula C18H15NNa2O7S2 chemimpex.coma2bchem.compharmaffiliates.com
Molecular Weight 467.43 g/mol chemimpex.comscbt.com
Appearance White to off-white powder/solid chemimpex.comlookchem.comguidechem.comwuxiapptec.com
Purity ≥98% lookchem.coma2bchem.comjk-sci.com
Solubility Soluble in water chemimpex.com
Storage Refrigerated or at room temperature chemimpex.comlookchem.comechemi.comchemicalbook.com

Applications in Advanced Biomolecular Construction and Engineering

Design and Synthesis of Functional Peptide Constructs

The primary utility of Fmoc-Cys(SO3H)-OH disodium (B8443419) salt is as a building block for introducing S-sulfocysteine, which corresponds to the post-translationally modified form of cysteine known as cysteic acid, into synthetic peptides. nih.govnih.gov This enables the precise engineering of peptide chains with specific structural and functional properties.

Incorporation into Peptides for Conformational Control Studies

The introduction of cysteic acid (Cys-SO3H) into a peptide sequence significantly influences its three-dimensional structure. Cysteic acid is an irreversible oxidative post-translational modification that acts as a biomarker for oxidative stress. nih.gov By using Fmoc-Cys(SO3H)-OH in peptide synthesis, researchers can create models to study the conformational consequences of such oxidative damage.

Research has shown that the presence of the anionic sulfonate group (Cys-SO3-) affects secondary structures in peptides. nih.gov For instance, Cys-SO3- has a low propensity to propagate a polyproline II (PPII) helix, a common structural motif in proteins. However, it can effectively initiate a PPII helix. nih.gov Conversely, when positioned near the N-terminus of a peptide, Cys-SO3- promotes the formation of an α-helix. nih.gov This stabilizing effect is attributed to favorable interactions between the negatively charged sulfonate group and the partial positive charge of the α-helix dipole, as well as the formation of hydrogen bonds between the sulfonate side chain and the peptide backbone. nih.gov Analysis of protein structures in the Protein Data Bank (PDB) confirms a high propensity for Cys-SO3- residues to form these stabilizing local hydrogen bonds. nih.gov

Table 1: Conformational Effects of Cys-SO3- Incorporation
Structural MotifEffect of Cys-SO3-Reference
α-HelixPromotes formation, especially at the N-terminus. nih.gov
Polyproline II (PPII) HelixLow propagation propensity but acts as an initiator. nih.gov
Local InteractionsHigh propensity for side chain-main chain hydrogen bonding. nih.gov

Creation of Modified Peptide Architectures for Structural Biology Research

Fmoc-Cys(SO3H)-OH is instrumental in synthesizing peptides that mimic naturally occurring post-translational modifications, providing invaluable tools for structural biology. The ability to generate peptides containing cysteic acid allows for detailed investigations into how oxidative stress-induced modifications alter protein architecture and function. nih.gov

The Fmoc-based SPPS strategy allows for the direct and practical synthesis of these modified peptides. nih.gov A notable example includes the synthesis of an analog of Arg8-vasopressin using Fmoc-Cys(SO3Na)-ONa, demonstrating the compound's utility in constructing specific, biologically relevant peptide architectures. nih.gov The S-sulfonate group is stable to the standard cleavage conditions of Fmoc synthesis, which typically involve trifluoroacetic acid (TFA), but can be removed using reagents like phosphines or mercaptans if the native cysteine residue is desired for further manipulation, such as disulfide bond formation. fishersci.comnih.gov This chemical stability and selective reactivity are critical for creating complex peptide structures for research.

Development of Conjugates for Research Probes and Tools

The unique properties of Fmoc-Cys(SO3H)-OH disodium salt facilitate the development of sophisticated probes and conjugates for biochemical and medical research.

Bioconjugation with Proteins and Antibodies for Investigative Purposes

Introducing a highly stable and charged residue like cysteic acid into a peptide can significantly alter its physicochemical properties, which is advantageous for bioconjugation studies. The enhanced water solubility imparted by the sulfonate group is beneficial when working with peptides intended for conjugation with larger biomolecules like proteins and antibodies in aqueous environments. chemimpex.com While the sulfonate group itself is not typically reactive for conjugation, its presence can be used to probe electrostatic interactions or to improve the biophysical behavior of the peptide conjugate.

The synthesis of peptides containing specific modifications is a key step in developing targeted therapeutics and diagnostics. chemimpex.com By incorporating Cys(SO3H), researchers can create peptide ligands that mimic an oxidized state, allowing for the investigation of binding interactions with proteins and antibodies that recognize such modifications. This is crucial for understanding disease mechanisms related to oxidative stress and for developing specific antibodies that can detect these oxidative markers.

Synthesis of Molecular Probes for Mechanistic Biochemical Studies

Peptides containing post-translational modifications serve as essential molecular probes for dissecting complex biological pathways. nih.gov The synthesis of peptides with Cys-SO3H using its Fmoc-protected precursor enables the creation of tools for several investigative purposes:

Receptor Agonism: S-Sulfocysteine is a known potent agonist of the N-methyl-D-aspartate (NMDA) receptor. Peptides incorporating this residue can thus be designed as specific probes to study the function and signaling of this important neurotransmitter receptor.

Metabolic and Proteomic Tracing: Isotopically labeled versions of S-sulfocysteine are used as tracers in metabolomics and proteomics. These labeled compounds allow for the precise tracking and quantification of sulfur-containing metabolites and proteins via mass spectrometry, providing insights into metabolic fluxes and protein expression dynamics.

Enzyme Substrates and Inhibitors: Peptides containing Cys-SO3H can be synthesized to act as specific substrates or inhibitors for enzymes involved in redox signaling pathways, or to raise antibodies that specifically recognize this oxidative modification. nih.gov

Although no chemical probes have been developed to specifically isolate peptides containing the irreversible Cys-SO3H modification, the ability to synthesize these peptides is the first and most critical step in studying their biological impact. researchgate.net

Contributions to Nanotechnology and Biomaterials Research

The application of Fmoc-Cys(SO3H)-OH disodium salt extends into the interdisciplinary fields of nanotechnology and biomaterials. Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as hydrogels, driven by interactions involving the aromatic Fmoc group. chemimpex.com

The incorporation of a highly charged sulfonate group via Fmoc-Cys(SO3H)-OH can be used to modulate these self-assembly processes. The resulting nanostructures would possess surfaces with a high negative charge density, a property that can be exploited to control interactions with other molecules, direct cell behavior, or sequester metal ions. This makes the compound a valuable tool for designing "smart" biomaterials. chemimpex.com While specific examples focusing exclusively on Fmoc-Cys(SO3H)-OH are emerging, its potential is clear for creating functionalized peptides that can be integrated into nanoparticles, biosensors, and tissue engineering scaffolds, thereby expanding the toolbox for creating advanced biomaterials. chemimpex.com

Compound Names Table

CAS NumberCommon NameSystematic Name
163558-30-3Fmoc-Cys(SO3H)-OH disodium salt(2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate, disodium salt
103213-32-7Fmoc-Cys(Trt)-OHN-α-Fmoc-S-trityl-L-cysteine
73724-45-5Fmoc-OSuN-(9-Fluorenylmethoxycarbonyloxy)succinimide
103213-32-7N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteineN-α-Fmoc-S-trityl-L-cysteine
-Arg8-vasopressin[8-Arginine]-vasopressin
4371-53-3S-Sulfocysteine2-Amino-3-(sulfosulfanyl)propanoic acid
-Cysteic acid3-Sulfo-L-alanine
-Trifluoroacetic acid2,2,2-Trifluoroacetic acid

The Role of Fmoc-Cys(SO3H)-OH Disodium Salt in Advanced Biomolecular Construction and Engineering

The chemical compound with the CAS number this compound, scientifically known as Fmoc-Cys(SO3H)-OH disodium salt, is a specialized amino acid derivative that plays a significant role in the field of biomolecular engineering. chemimpex.comchemicalbook.com This compound is a cornerstone in the synthesis of complex peptides and is instrumental in the development of advanced biomaterials. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cysteine residue, and a sulfonic acid group, provides a versatile platform for creating functional biomolecules with applications in regenerative medicine and diagnostics. chemimpex.comnih.govacs.org

The distinct chemical features of Fmoc-Cys(SO3H)-OH disodium salt make it a valuable component in the bottom-up fabrication of sophisticated biological structures. Its application spans from creating self-assembling nanomaterials to functionalizing surfaces for specific biological interactions.

Self-assembly is a process where molecules spontaneously organize into ordered structures. In biomolecular engineering, peptides are designed to self-assemble into nanofibers, hydrogels, and other nanostructures that can mimic the native extracellular matrix, providing scaffolds for tissue regeneration. researchgate.netnih.gov

The Fmoc group is a key driver of self-assembly for short peptides due to the strong π-π stacking interactions between the aromatic fluorenyl rings. nih.govfrontiersin.org This interaction promotes the formation of stable, ordered nanostructures. The cysteine component of the molecule offers another level of control over the self-assembly process. The thiol group of cysteine can form disulfide bonds with other cysteine residues under oxidizing conditions, creating cross-links that stabilize the self-assembled structure. mdpi.com This redox-responsiveness allows for the dynamic control of the material's properties, such as its stiffness and degradation. acs.org

The sulfonate group (-SO3H) significantly enhances the water solubility of the peptide, which is crucial for its application in biological systems. chemimpex.com Furthermore, sulfated molecules can mimic the bioactivity of heparin, a naturally occurring glycosaminoglycan, enabling them to interact with and modulate the activity of various growth factors. nih.gov This can be leveraged to create bioactive scaffolds that actively promote tissue repair and regeneration.

Below is a table summarizing research findings on the influence of different peptide components on the properties of self-assembling hydrogels.

Peptide ComponentRole in Self-AssemblyResulting Hydrogel Properties
Fmoc-group Promotes β-sheet formation and nanofiber assembly via π-π stacking. nih.govfrontiersin.orgEnhanced mechanical stiffness and stability. nih.gov
Cysteine Allows for covalent cross-linking through disulfide bond formation. mdpi.comIncreased hydrogel stability and tunable viscoelastic properties. mdpi.com
Sulfonate Group Increases hydrophilicity and can mimic heparin. chemimpex.comnih.govImproved water retention and potential for growth factor binding. nih.gov

The ability to immobilize bioactive molecules onto surfaces is fundamental for the development of biosensors, biocompatible implants, and platforms for studying cell behavior. Peptides are ideal candidates for surface functionalization due to their specific biological activity and the versatility of their chemical structure.

Fmoc-Cys(SO3H)-OH disodium salt is a building block used in solid-phase peptide synthesis (SPPS) to create peptides with specific functionalities for surface immobilization. chemimpex.comsigmaaldrich.com The cysteine residue is particularly useful for this purpose. The thiol group of cysteine can form strong covalent bonds with gold surfaces, a common substrate in biosensor applications. It can also be used in various bioconjugation techniques, such as maleimide (B117702) chemistry, to attach the peptide to a wide range of material surfaces. rsc.org

The Fmoc group, while primarily a protecting group in peptide synthesis, is removed in the final step to expose the N-terminus of the peptide, which can then be used for immobilization or to ensure the correct orientation of the peptide on the surface. The sulfonate group can help to control the surface properties, such as its hydrophilicity and charge, which can influence protein adsorption and cell adhesion. nih.gov

The table below outlines common strategies for immobilizing cysteine-containing peptides onto different surfaces and the resulting applications.

Immobilization StrategySurface TypePeptide Component UtilizedApplication
Thiol-Gold Reaction GoldCysteine thiol groupBiosensors, biocompatible coatings nih.gov
Maleimide Chemistry Amine-functionalized surfacesCysteine thiol groupProtein purification, cell culture substrates rsc.org
Reductive Amination Aldehyde-functionalized surfacesN-terminal amineBioactive paper, diagnostics tu-darmstadt.de
Sortase-mediated Ligation Oligoglycine-modified surfacesN-terminal or C-terminal modificationsSite-specific protein immobilization tu-darmstadt.de

Analytical and Characterization Techniques Relevant to Fmoc S Sulfo L Cysteine Disodium

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure of Fmoc-S-sulfo-L-cysteine disodium (B8443419), ensuring all constituent parts—the Fmoc protecting group, the L-cysteine backbone, and the S-sulfo modification—are present and correctly assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of a compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

For Fmoc-S-sulfo-L-cysteine disodium, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons of the fluorenyl group, typically appearing in the downfield region (around 7.3-7.8 ppm). The protons on the cysteine backbone, including the α-proton and the β-protons, would appear in the aliphatic region. The protons of the methylene (B1212753) bridge and the methine proton of the Fmoc group would also be identifiable.

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the Fmoc group, the aromatic carbons of the fluorenyl ring, the α- and β-carbons of the cysteine residue, and the carbons of the Fmoc aliphatic bridge. hmdb.ca The presence of the sulfo group influences the chemical shift of the adjacent β-carbon. While specific spectral data for this exact compound is not publicly available, expected chemical shifts can be inferred from analyses of its constituent parts, such as L-cysteic acid and other Fmoc-protected amino acids. guidechem.comisotope.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for Fmoc-S-sulfo-L-cysteine Disodium

Functional Group Atom Type Predicted Chemical Shift (ppm)
Fluorenyl Aromatic Protons (8H) ~ 7.3 - 7.8
Fluorenyl Methine Proton (1H) ~ 4.2 - 4.5
Fluorenyl Methylene Protons (2H) ~ 4.2 - 4.5
Cysteine α-Proton (1H) ~ 3.9 - 4.3
Cysteine β-Protons (2H) ~ 3.0 - 3.5
Fluorenyl Aromatic Carbons ~ 120 - 144
Fmoc Carbonyl Carbonyl Carbon ~ 156
Cysteine Carbonyl Carbonyl Carbon ~ 170 - 175
Cysteine α-Carbon ~ 55

Note: Values are estimates based on related compounds and are subject to solvent and pH effects.

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of Fmoc-S-sulfo-L-cysteine disodium. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a precise molecular mass, which should correspond to the calculated value of 467.43 g/mol for the disodium salt. scbt.comchemimpex.com

High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The analysis is often performed on the free acid form of the molecule (C₁₈H₁₇NO₇S₂), which has a monoisotopic mass of 423.04465 Da. uni.lu Electrospray ionization (ESI) is a common technique used for such polar molecules. The technique is also valuable for identifying potential impurities by detecting ions with different m/z values. isotope.com

Table 2: Predicted Mass Spectrometry Data for the Free Acid Form of Fmoc-S-sulfo-L-cysteine (C₁₈H₁₇NO₇S₂)

Adduct Mass-to-Charge (m/z)
[M+H]⁺ 424.05193
[M+Na]⁺ 446.03387

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantitative analysis of Fmoc-S-sulfo-L-cysteine disodium. The fluorenylmethoxycarbonyl (Fmoc) group possesses a strong chromophore that absorbs UV radiation at specific wavelengths. This property allows for the determination of the concentration of the compound in solution by measuring its absorbance and applying the Beer-Lambert law.

The derivatization of amino acids with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) yields derivatives that can be detected by UV detectors. nih.gov The maximum absorbance is typically observed at wavelengths around 220 nm or 262 nm, which corresponds to the electronic transitions within the fluorenyl ring system. phenomenex.comresearchgate.net This technique is particularly useful for monitoring the efficiency of coupling reactions during peptide synthesis. core.ac.uk

Table 3: Characteristic UV Absorbance Wavelengths for Fmoc-Derivatized Amino Acids

Wavelength (λmax) Application/Reference
220 nm HPLC detection of Fmoc-amino acids. phenomenex.com
232 nm Absorbance maximum for underivatized L-cysteine. ijbpas.com

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of Fmoc-S-sulfo-L-cysteine disodium and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the chemical purity of Fmoc-S-sulfo-L-cysteine disodium. chemimpex.comechemi.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase.

A typical analytical method involves a gradient elution system, commonly using a mixture of water and an organic solvent like acetonitrile, with acidic additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govphenomenex.com Detection is almost universally performed using a UV detector set to one of the absorbance maxima of the Fmoc group. For preparative purposes, the same principles are applied on a larger scale to purify the compound.

Table 4: Typical RP-HPLC Conditions for Analysis of Fmoc-Amino Acids

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Gradient (e.g., increasing percentage of Mobile Phase B)
Flow Rate ~1.0 mL/min
Detection UV at 220 nm or 262 nm

| Temperature | Ambient |

Parameters are generalized from common methods for Fmoc-amino acid analysis. nih.govphenomenex.com

Beyond standard purity checks, advanced chromatographic methods are required to resolve and quantify closely related impurities, the most critical of which is the D-enantiomer. The presence of the D-form can have significant negative impacts on the structure and function of the final peptide. Therefore, assessing the enantiomeric purity is crucial.

Chiral HPLC is the method of choice for this separation. This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the L- and D-enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the baseline separation of N-Fmoc α-amino acid enantiomers under reversed-phase conditions. phenomenex.comwindows.net The ability to achieve such separations is critical for quality control, ensuring that the enantiomeric excess (e.e.) meets stringent requirements, often greater than 99.8%. phenomenex.com Other chiral selectors, such as those based on macrocyclic antibiotics like Ristocetin A, have also been used for separating sulfur-containing amino acid derivatives. capes.gov.br

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Chiral Analysis Methodologies for L-Cysteine Purity

In peptide synthesis, the enantiomeric purity of the amino acid building blocks is of utmost importance. The incorporation of even small amounts of the incorrect D-enantiomer can lead to the formation of diastereomeric peptides with altered three-dimensional structures, biological activities, and immunogenic properties. phenomenex.com Consequently, highly sensitive and accurate analytical methods are required to confirm the enantiomeric purity of Fmoc-S-sulfo-L-cysteine, ensuring it meets the common requirement of ≥99.8% enantiomeric excess (ee). phenomenex.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Direct enantioseparation by chiral HPLC is a powerful and widely used method for determining the enantiomeric purity of Fmoc-protected amino acids. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation in time as they pass through the column.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for resolving the enantiomers of a wide range of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.commdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution.

A study on the separation of Fmoc-amino acids highlighted the success of several polysaccharide-based columns. phenomenex.com The general conditions and the performance of different CSPs are detailed below.

Interactive Table: Chiral HPLC Separation of Fmoc-Amino Acids The following table summarizes findings from a screening study on various polysaccharide-based CSPs for resolving Fmoc-amino acid enantiomers. Users can sort and filter the data to see which phases are most effective.

Chiral Stationary Phase (CSP)Base PolymerChiral Recognitions (out of 19 tested)Optimal Organic Modifier
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)13Acetonitrile
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)18Acetonitrile
Lux Cellulose-3 Cellulose tris(4-chloro-3-methylphenylcarbamate)16Acetonitrile
Lux Cellulose-4 Cellulose tris(4-methylbenzoate)15Acetonitrile

Data sourced from a study on polysaccharide-based CSPs. phenomenex.com Typical Mobile Phase Composition: Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). phenomenex.com Detection: UV at 220 nm. phenomenex.com

Pre-column Derivatization Followed by HPLC

An alternative to direct chiral HPLC is the derivatization of the amino acid enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard, achiral RP-HPLC column. researchgate.net

A common approach involves derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol. The reaction forms highly fluorescent diastereomeric isoindoles, allowing for sensitive detection. researchgate.net The choice of the chiral thiol is critical for the resolution of the resulting diastereomers.

Chiral Thiol ReagentAbbreviationKey Feature
N-Acetyl-L-cysteineNACA commonly used enantiomerically pure thiol. researchgate.net
N-R-mandelyl-L-cysteineR-NMCA novel reagent with an additional chiral center, providing enhanced resolution for many amino acid enantiomers. researchgate.net

This method allows for the accurate chiral analysis of complex amino acid mixtures. researchgate.net

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is another high-resolution technique for enantioseparation. For the analysis of Fmoc-amino acids, chiral selectors, such as various types of cyclodextrins, are added to the background electrolyte. researchgate.net The differential interaction between the enantiomers and the cyclodextrin (B1172386) selector results in different migration times, enabling their separation and quantification. This method has been successfully applied to resolve 17 pairs of Fmoc-amino acid enantiomers. researchgate.net

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Methodologies Utilizing Fmoc-S-sulfo-L-cysteine Disodium (B8443419)

Fmoc-S-sulfo-L-cysteine disodium serves as a cornerstone in innovative peptide synthesis strategies, primarily due to the unique characteristics of its S-sulfonate protecting group. rsc.org This group provides robust protection for the cysteine thiol under the standard acidic and basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS), yet it can be selectively cleaved under mild conditions. chemimpex.comrsc.org

Innovations in this area are centered on leveraging these properties for the synthesis of complex peptides, especially those containing multiple disulfide bonds. The S-sulfonate group is stable to trifluoroacetic acid (TFA), which is commonly used for cleaving peptides from the resin support. nih.govsigmaaldrich.com This stability allows for synthetic strategies where other protecting groups can be removed while the S-sulfonate remains intact. The selective cleavage of the S-sulfonate is typically achieved using mild reducing agents like phosphines (e.g., tributylphosphine) or thiols. rsc.org This orthogonality is critical for the directed, regioselective formation of disulfide bonds, a significant challenge in the synthesis of many biologically active peptides and small proteins like conotoxins or insulin. sigmaaldrich.comnih.gov

A key advantage of using Fmoc-S-sulfo-L-cysteine is the enhanced solubility its disodium salt form imparts to the growing peptide chain, particularly in aqueous environments. chemimpex.com This property can help to mitigate aggregation issues that often plague the synthesis of hydrophobic peptide sequences. mdpi.com

Recent methodological advancements focus on one-pot strategies where multiple disulfide bonds can be formed sequentially and with high fidelity. nih.gov The use of Fmoc-S-sulfo-L-cysteine in combination with other orthogonally protected cysteine derivatives, such as Fmoc-Cys(Trt) or Fmoc-Cys(Acm), allows for a programmed sequence of deprotection and oxidation steps to ensure the correct disulfide connectivity. nih.govsigmaaldrich.com For instance, a peptide can be synthesized with both Fmoc-Cys(SO3Na)-ONa and Fmoc-Cys(Trt)-OH. The trityl group can be removed during standard TFA cleavage to form the first disulfide bond, while the S-sulfonate remains. The subsequent selective cleavage of the S-sulfonate allows for the formation of a second, distinct disulfide bridge. sigmaaldrich.com

FeatureDescriptionResearch Implication
Protection Strategy The S-sulfonate group is stable during standard Fmoc-SPPS cycles and TFA cleavage.Allows for orthogonal protection schemes in the synthesis of complex peptides. rsc.orgsigmaaldrich.com
Selective Cleavage The S-sulfonate is cleaved by mild reducing agents like phosphines or thiols.Enables regioselective formation of disulfide bonds. rsc.orgnih.gov
Solubility The disodium salt form enhances the solubility of the amino acid and the growing peptide.Mitigates aggregation during the synthesis of hydrophobic peptides. chemimpex.com
Application Used in the solid-phase synthesis of peptides like Arg8-vasopressin.Demonstrates its practical utility in synthesizing biologically active peptides. rsc.org

Expansion of its Role in Advanced Material Sciences and Supramolecular Chemistry

The unique molecular architecture of Fmoc-S-sulfo-L-cysteine disodium positions it as a promising candidate for the development of novel biomaterials and supramolecular structures. The driving force behind this is the self-assembling nature of the Fmoc group, which can form extensive non-covalent π-π stacking interactions. nih.govmdpi.com These interactions, combined with hydrogen bonding from the peptide backbone, can lead to the spontaneous formation of ordered nanostructures such as fibrils, tapes, and nanotubes. nih.govresearchgate.net

Hydrogel Formation: Fmoc-dipeptides and even single Fmoc-amino acids are well-known to form hydrogels, which are three-dimensional networks of self-assembled nanofibers capable of entrapping large amounts of water. rsc.orgnih.gov While direct studies on hydrogels formed exclusively from Fmoc-S-sulfo-L-cysteine are not widely reported, its potential can be inferred. The highly water-soluble sulfonate group would likely influence the critical gelation concentration and the mechanical properties of the resulting hydrogel. chemimpex.com Furthermore, the cysteine residue provides a reactive handle for post-assembly modification. The S-sulfonate can be reduced to a free thiol, which can then be used to form covalent disulfide crosslinks, enhancing the mechanical stiffness and stability of the hydrogel. researchgate.netrsc.org Such tunable materials are of great interest for applications in tissue engineering and controlled drug release. nih.govnih.gov

Nanoparticle Functionalization: Cysteine and its derivatives are widely used to functionalize the surface of gold and iron oxide nanoparticles. rsc.orgbiosynth.comresearchgate.net The thiol group forms a strong covalent bond with the gold surface, providing a stable anchor for further modifications. biosynth.com Fmoc-S-sulfo-L-cysteine could be used in a similar fashion. The S-sulfonate would first be reduced to expose the thiol for nanoparticle conjugation. The attached molecule would then present the Fmoc group on the nanoparticle surface, which could be used to direct the self-assembly of nanoparticles into larger, ordered structures. biosynth.com The sulfonate group, if retained in the final structure, would also enhance the colloidal stability of the nanoparticles in aqueous media. iris-biotech.de These functionalized nanoparticles have potential applications in diagnostics and as targeted drug delivery vehicles. researchgate.netresearchgate.net

Application AreaPrinciplePotential of Fmoc-S-sulfo-L-cysteine
Hydrogels Self-assembly driven by Fmoc group π-π stacking and hydrogen bonding.The sulfonate group enhances water solubility, and the cysteine allows for disulfide crosslinking to tune mechanical properties. nih.govresearchgate.net
Nanoparticle Surface Modification Strong affinity of the cysteine thiol group for metal surfaces like gold.Enables the creation of self-assembling nanoparticle systems and enhances colloidal stability. biosynth.comiris-biotech.de
Supramolecular Polymers Formation of ordered, non-covalent polymer chains.The combination of the bulky, aromatic Fmoc group and the charged sulfonate group can lead to novel self-assembling architectures. nih.govmdpi.com

Theoretical and Computational Investigations of its Reactivity and Intermolecular Interactions

Computational methods, particularly density functional theory (DFT), are powerful tools for understanding the structure, reactivity, and non-covalent interactions of molecules like Fmoc-S-sulfo-L-cysteine. acs.orgresearchgate.net

Reactivity and Fragmentation: Theoretical studies on S-sulfonated cysteine derivatives provide insight into their stability and reaction mechanisms. researchgate.net DFT calculations have been used to investigate the thermodynamic properties of cysteine derivatives related to sulfur metabolism, including S-sulfonated species. These studies predict that in an aqueous solution, S-sulfonate ions can react exothermically with water to yield the corresponding thiol and hydrogensulfate, supporting proposed enzymatic mechanisms. researchgate.net Other computational studies have modeled the fragmentation of deprotonated cysteine-S-sulfate in the gas phase, as observed in tandem mass spectrometry, revealing complex dissociation pathways. researchgate.net Such computational analyses are crucial for interpreting experimental data and understanding the intrinsic chemical properties of the S-sulfonate group.

Conformational Preferences and Interactions: The conformational landscape of cysteine and its oxidized forms, including sulfonic acid (cysteic acid), has been explored using computational methods. rsc.orgrsc.org These studies show that the sulfonate group has a strong propensity to form local side chain-main chain hydrogen bonds with amide protons. rsc.org This interaction can influence the local secondary structure of peptides, for example, by promoting α-helix formation near the N-terminus through favorable interactions with the helix dipole. rsc.org While these studies focus on cysteic acid (Cys-SO3H), the principles apply to the S-sulfonate group in Fmoc-S-sulfo-L-cysteine. The Fmoc group itself introduces significant non-covalent interaction potential, which would be a key feature in any comprehensive computational model of the molecule. nih.gov

Crystal structure analysis of related thiosulfonate compounds shows a preference for a gauche conformation, which is stabilized by an anomeric effect involving the delocalization of a sulfenyl lone pair into an adjacent antibonding orbital. acs.org Computational studies can further elucidate these electronic effects and how they influence the reactivity of the S-sulfo group in Fmoc-S-sulfo-L-cysteine.

Research AreaComputational MethodKey Findings
Thermodynamics DFT, G3X(MP2)Prediction of reaction energies for the hydrolysis of S-sulfonate ions in aqueous solution. researchgate.net
Mass Spectrometry Chemical Dynamics SimulationsElucidation of fragmentation mechanisms of deprotonated cysteine-S-sulfate. researchgate.net
Conformational Analysis DFT, BioinformaticsSulfonate groups show a high propensity for side chain-main chain hydrogen bonding, influencing peptide secondary structure. rsc.org
Electronic Structure NBO Analysis, X-ray CrystallographyThiosulfonates prefer a gauche conformation stabilized by the anomeric effect. acs.org

Unexplored Avenues in Mechanistic Biochemistry and Synthetic Biology Research

The unique properties of Fmoc-S-sulfo-L-cysteine disodium open up several intriguing, yet largely unexplored, avenues in biochemistry and synthetic biology.

Probing Enzymatic Mechanisms: Cysteine and its various oxidized forms, such as sulfenic, sulfinic, and sulfonic acids, are critical players in redox signaling and enzymatic catalysis. acs.org Cysteine sulfonic acid (cysteic acid) is often considered an irreversible end-product of oxidative stress and serves as a biomarker for oxidative damage to proteins. rsc.org Fmoc-S-sulfo-L-cysteine, as a stable and protected precursor, could be a valuable tool in studying the enzymes involved in these pathways. For example, it could be incorporated into synthetic peptide substrates to investigate the activity and specificity of enzymes that recognize or process sulfonated proteins. While cysteic acid is generally considered irreversible, understanding if any cellular mechanisms can handle S-sulfonated residues is an area of interest.

Synthetic Biology and Protein Design: In synthetic biology, there is a continuous effort to expand the chemical functionality of proteins by incorporating non-canonical amino acids. mdpi.comiris-biotech.de Fmoc-S-sulfo-L-cysteine provides a route to install a protected cysteine residue that can be unmasked at a desired step, either in vitro or potentially within a cellular context, to form specific disulfide bonds or for bioconjugation. rsc.org This could be used to create novel protein architectures or to develop activity-based probes for identifying protein-protein interactions. nih.govgoogle.com For instance, a protein could be synthesized containing this derivative, and upon selective reduction of the S-sulfonate, the newly formed thiol could be used to attach fluorescent probes, drugs, or other moieties at a specific site. rsc.org

The introduction of sulfonium (B1226848) groups into peptides and proteins via cysteine alkylation is an emerging strategy for creating chemical probes. rsc.org Fmoc-S-sulfo-L-cysteine could serve as a starting point for developing novel sulfonium-based reagents. After its incorporation into a peptide and reduction to the free thiol, the cysteine could be targeted by specifically designed alkylating agents to generate new types of functional probes.

The development of synthetic receptors and vaccines often relies on precisely engineered peptides. iris-biotech.de The ability to create complex disulfide-bonded peptides, facilitated by reagents like Fmoc-S-sulfo-L-cysteine, is crucial for mimicking the structure of natural epitopes and creating effective immunogens.

Q & A

Q. How can theoretical frameworks (e.g., QSAR) guide the design of this compound analogs with improved efficacy?

  • Methodological Answer:
  • QSAR modeling : Correlate structural descriptors (logP, polar surface area) with bioactivity using partial least squares regression .
  • Synthetic prioritization : Rank analogs based on predicted ADMET properties (e.g., bioavailability, CYP inhibition) .
  • Experimental validation : Test top candidates in vitro/in vivo to refine models iteratively .

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer:
  • Institutional approval : Submit protocols to IACUC or equivalent ethics committees, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement) .
  • Data transparency : Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.